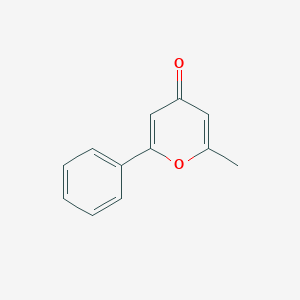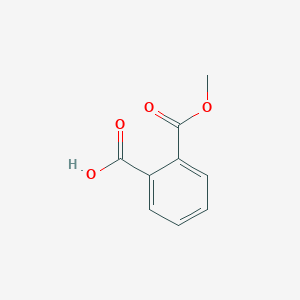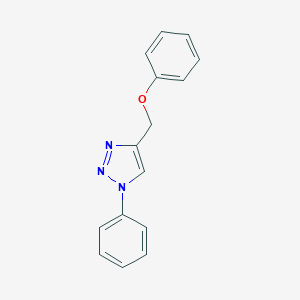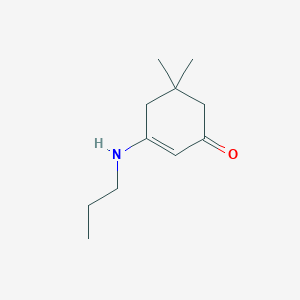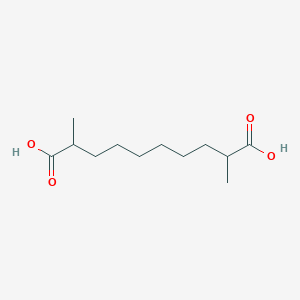
2,9-Dimethyldecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyldecanedioic acid (DMDDA) is a dicarboxylic acid that has been gaining attention in the scientific community due to its unique properties. DMDDA is a branched-chain fatty acid that contains two carboxylic acid groups and two methyl groups. It is a white crystalline powder that is soluble in water and organic solvents. DMDDA has been used in a variety of applications, including as a monomer for the synthesis of biodegradable polymers, as a precursor for the synthesis of pharmaceuticals, and as a corrosion inhibitor.
Mechanism Of Action
The mechanism of action of 2,9-Dimethyldecanedioic acid is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 2,9-Dimethyldecanedioic acid has also been shown to increase the production of anti-oxidant enzymes, which can protect cells from oxidative stress.
Biochemical and physiological effects:
2,9-Dimethyldecanedioic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 2,9-Dimethyldecanedioic acid has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, 2,9-Dimethyldecanedioic acid has been shown to increase the lifespan of fruit flies and mice, suggesting that it may have anti-aging properties.
Advantages And Limitations For Lab Experiments
One advantage of using 2,9-Dimethyldecanedioic acid in lab experiments is its high purity. 2,9-Dimethyldecanedioic acid can be synthesized with high purity using the oxidation of 2,9-dimethyldecanoic acid with potassium permanganate. Another advantage is its solubility in water and organic solvents, which makes it easy to work with in the lab. One limitation of using 2,9-Dimethyldecanedioic acid in lab experiments is its cost. 2,9-Dimethyldecanedioic acid is relatively expensive compared to other dicarboxylic acids.
Future Directions
There are a number of potential future directions for research on 2,9-Dimethyldecanedioic acid. One area of interest is its potential use as a drug delivery system. Researchers are exploring the use of 2,9-Dimethyldecanedioic acid to encapsulate drugs and deliver them to specific cells or tissues. Another area of interest is its anti-aging properties. Researchers are investigating the mechanisms by which 2,9-Dimethyldecanedioic acid may increase lifespan in fruit flies and mice. Finally, researchers are exploring the potential use of 2,9-Dimethyldecanedioic acid as a corrosion inhibitor in the automotive and aerospace industries.
Synthesis Methods
2,9-Dimethyldecanedioic acid can be synthesized through a variety of methods, including the oxidation of 2,9-dimethyldecanoic acid using potassium permanganate, the esterification of 2,9-dimethyldecanoic acid with methanol, and the decarboxylation of 3,4-dimethylhexanedioic acid. The most commonly used method is the oxidation of 2,9-dimethyldecanoic acid using potassium permanganate, which yields high purity 2,9-Dimethyldecanedioic acid.
Scientific Research Applications
2,9-Dimethyldecanedioic acid has been studied extensively for its potential applications in the biomedical field. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2,9-Dimethyldecanedioic acid has also been studied for its potential use as a drug delivery system. Researchers have found that 2,9-Dimethyldecanedioic acid can be used to encapsulate drugs and deliver them to specific cells or tissues.
properties
CAS RN |
89019-21-6 |
|---|---|
Product Name |
2,9-Dimethyldecanedioic acid |
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2,9-dimethyldecanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-9(11(13)14)7-5-3-4-6-8-10(2)12(15)16/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
HGPLPTQLYAHGDY-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCC(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(CCCCCCC(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)
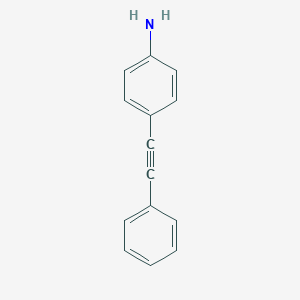
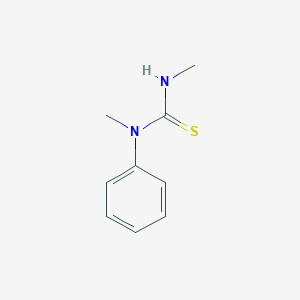
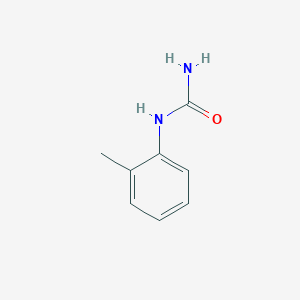
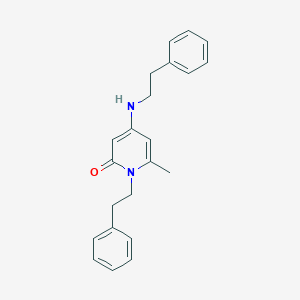
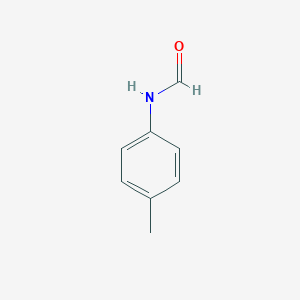
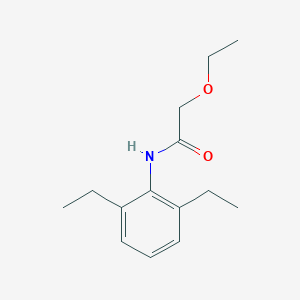
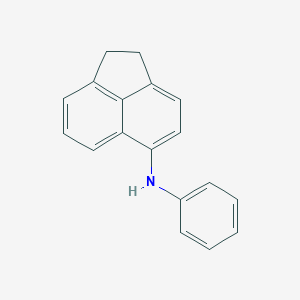
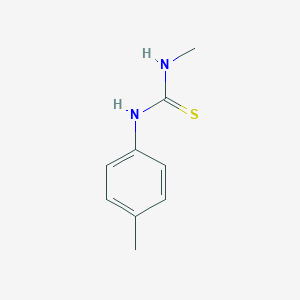
![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
